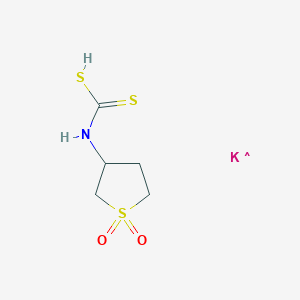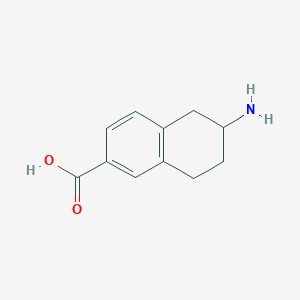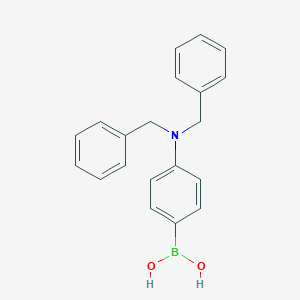
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells. This compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- have been extensively studied. This compound has been shown to inhibit the activity of various enzymes such as EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and survival. Moreover, this compound can also induce oxidative stress, leading to the activation of apoptotic pathways in cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its high potency and selectivity towards cancer cells. This compound can selectively target cancer cells while leaving normal cells unaffected, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research and development of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One of the potential areas is the optimization of the synthesis method to increase the yield and purity of the compound. Moreover, further studies are required to investigate the potential use of this compound in combination with other anticancer agents. Additionally, the development of more efficient drug delivery systems can help overcome the limitations associated with the low solubility of this compound.
Synthesis Methods
The synthesis of 4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 1-(3-(trifluoromethyl)phenyl)-2-hydrazinylidene-3-oxobutanenitrile with 4-methylphenyl methanol in the presence of a base. This reaction results in the formation of the desired compound, which can be further purified using various techniques such as column chromatography.
Scientific Research Applications
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has shown promising results in various scientific research applications. One of the most significant research areas is its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
CAS RN |
146824-79-5 |
|---|---|
Product Name |
4(1H)-Pyridazinone, 6-methyl-3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- |
Molecular Formula |
C19H15F3N2O2 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
6-methyl-3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C19H15F3N2O2/c1-13-10-17(25)18(26-12-14-6-3-2-4-7-14)23-24(13)16-9-5-8-15(11-16)19(20,21)22/h2-11H,12H2,1H3 |
InChI Key |
YCWMDSBHBGWSKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OCC3=CC=CC=C3 |
Other CAS RN |
146824-79-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



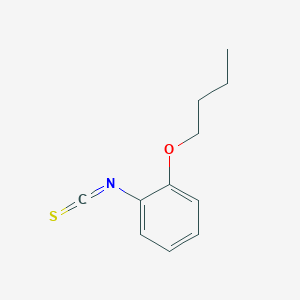

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
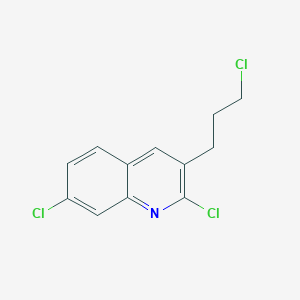
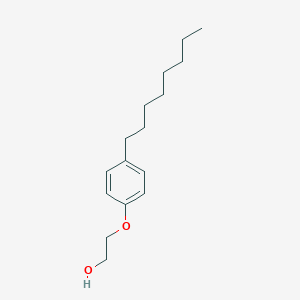
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
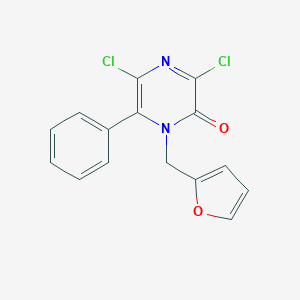
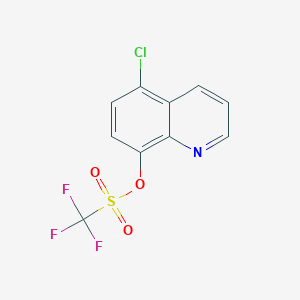
![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
